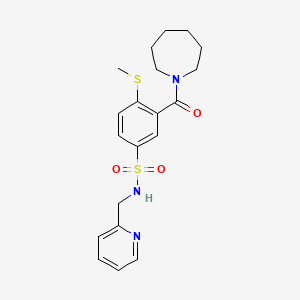
3-(1-azepanylcarbonyl)-4-(methylthio)-N-(2-pyridinylmethyl)benzenesulfonamide
Overview
Description
3-(1-azepanylcarbonyl)-4-(methylthio)-N-(2-pyridinylmethyl)benzenesulfonamide, commonly known as APYMS, is a chemical compound that belongs to the class of sulfonamides. It is a potent inhibitor of protein kinase CK2, which plays a crucial role in cell proliferation, differentiation, and apoptosis. APYMS has attracted considerable attention in the scientific community due to its potential as a therapeutic agent for various diseases, including cancer.
Mechanism of Action
APYMS exerts its pharmacological effects by inhibiting the activity of protein kinase CK2, which is involved in several cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 is overexpressed in many types of cancer and is associated with tumor progression and resistance to chemotherapy. By blocking the activity of CK2, APYMS can induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects:
APYMS has been shown to have potent inhibitory effects on CK2 activity in vitro and in vivo. In addition, APYMS has been demonstrated to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. Moreover, APYMS has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Advantages and Limitations for Lab Experiments
APYMS has several advantages for lab experiments. It is a potent inhibitor of CK2, which makes it an excellent tool for studying the role of CK2 in cellular processes. Moreover, APYMS has been shown to have low toxicity and high selectivity, which makes it a promising therapeutic agent for various diseases. However, APYMS has some limitations for lab experiments. It is relatively expensive, which makes it challenging to use in large-scale experiments. Moreover, APYMS has limited solubility in water, which can affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for research on APYMS. One potential direction is to investigate the efficacy of APYMS in combination with other therapeutic agents for cancer treatment. Another direction is to explore the potential of APYMS as a therapeutic agent for other diseases, such as neurodegenerative disorders and inflammation. Moreover, further studies are needed to elucidate the pharmacokinetics and pharmacodynamics of APYMS in vivo. Overall, APYMS is a promising compound with potential applications in various fields of research.
Scientific Research Applications
APYMS has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. In cancer research, APYMS has been shown to inhibit the growth of cancer cells by blocking the activity of CK2, which is overexpressed in many types of cancer. Moreover, APYMS has been demonstrated to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
properties
IUPAC Name |
3-(azepane-1-carbonyl)-4-methylsulfanyl-N-(pyridin-2-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S2/c1-27-19-10-9-17(28(25,26)22-15-16-8-4-5-11-21-16)14-18(19)20(24)23-12-6-2-3-7-13-23/h4-5,8-11,14,22H,2-3,6-7,12-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMPEDNVHRQORK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=N2)C(=O)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(azepane-1-carbonyl)-4-methylsulfanyl-N-(pyridin-2-ylmethyl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 3-chloro-6-({[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}amino)-1-benzothiophene-2-carboxylate](/img/structure/B4853900.png)
![2,5-dichloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B4853904.png)


![3-(2-furylmethyl)-2-[(imidazo[1,2-a]pyridin-2-ylmethyl)thio]-4(3H)-quinazolinone](/img/structure/B4853916.png)

![4-fluoro-N-[3-(4-methoxyphenyl)propyl]benzamide](/img/structure/B4853925.png)

![4-chloro-3-[(4-fluorobenzyl)amino]benzoic acid](/img/structure/B4853939.png)
![1-(4-bromophenyl)-2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4853958.png)
![N-1,3-benzodioxol-5-yl-2-[(3,4-dichloro-1-benzothien-2-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B4853963.png)
![ethyl 2-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4853968.png)

![5-{2-[(4-bromobenzyl)oxy]benzylidene}-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B4853983.png)